1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (5-NITRO-2-PYRIDYL) SULFIDE
Overview
Description
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (5-NITRO-2-PYRIDYL) SULFIDE is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (5-NITRO-2-PYRIDYL) SULFIDE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate, to form the benzimidazole core.
Sulfurization: The final step involves the formation of the sulfide linkage between the benzimidazole and pyridine rings.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (5-NITRO-2-PYRIDYL) SULFIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (5-NITRO-2-PYRIDYL) SULFIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anticancer and antiviral activities are being explored for drug development.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (5-NITRO-2-PYRIDYL) SULFIDE involves its interaction with various molecular targets:
DNA Binding: The compound binds to DNA grooves, leading to DNA cleavage and cytotoxic effects.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
The molecular pathways involved include the disruption of DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (5-NITRO-2-PYRIDYL) SULFIDE can be compared with other similar compounds, such as:
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride: This compound shares the benzimidazole core but differs in its side chain and functional groups.
Benzimidazole Derivatives: Various benzimidazole derivatives exhibit similar pharmacological activities but differ in their specific chemical structures and reactivity.
Properties
IUPAC Name |
1-methyl-2-(5-nitropyridin-2-yl)sulfanylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-16-11-5-3-2-4-10(11)15-13(16)20-12-7-6-9(8-14-12)17(18)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQJNAWSOYHMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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